molecular formula C19H23BN2O4 B595545 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1218790-32-9

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B595545
M. Wt: 354.213
InChI Key: ZNTOHEZTSVNZCA-UHFFFAOYSA-N
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Description

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-TMDBPC, is an organoboron compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other compounds, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Summary : The compound 1-Benzylpyrazole-4-boronic acid pinacol ester, which is similar to the compound you mentioned, can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
  • Methods : The compound is used as a substrate in the presence of a palladium catalyst for the methylation process . The stability of boronate esters is studied using the LCMS technique .
  • Results : The results of these studies provide valuable information about the stability of boronate esters and the methylation process of heteroaryl boronate esters .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary : A compound similar to the one you mentioned, 2-HYDROXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE, is used in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .
  • Methods : The compound is used in the synthesis of modified C3 Betulinic acid derivatives .
  • Results : The synthesized derivatives act as HIV maturation inhibitors .

Application in Borylation Studies

  • Field : Organic Chemistry
  • Summary : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which shares the tetramethyl-1,3,2-dioxaborolane group with the compound you mentioned, is used in borylation studies .
  • Methods : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Results : These studies provide valuable insights into the borylation process and the properties of boronate esters .

Application in Synthesis of Crizotinib Derivatives

  • Field : Medicinal Chemistry
  • Summary : A compound similar to the one you mentioned, 2-HYDROXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE, is used in the preparation of crizotinib derivatives as SHIP2 inhibitors .
  • Methods : This compound is used in the synthesis of crizotinib derivatives .
  • Results : The synthesized derivatives act as SHIP2 inhibitors .

Application in Radiosynthesis

  • Field : Radiochemistry
  • Summary : The compound 1-Benzylpyrazole-4-boronic acid pinacol ester, which is similar to the compound you mentioned, can be used as a substrate in the preparation of bromodifluoromethylthiolated arenes, applicable in the radiosynthesis of [18F]ArylSCF3 compounds .
  • Methods : The compound is used as a substrate in the radiosynthesis process .
  • Results : The synthesized [18F]ArylSCF3 compounds can be used in various applications, including medical imaging .

Application in Coupling Reactions

  • Field : Organic Chemistry
  • Summary : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which shares the tetramethyl-1,3,2-dioxaborolane group with the compound you mentioned, can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Methods : This compound is used for coupling reactions with aryl iodides in the presence of a copper catalyst .
  • Results : These studies provide valuable insights into the coupling process and the properties of aryl boronates .

properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHEZTSVNZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682314
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS RN

1218790-32-9
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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